molecular formula C32H50O5 B8199831 2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid

2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid

Cat. No.: B8199831
M. Wt: 514.7 g/mol
InChI Key: SRDNLMOBFKJOSD-UHFFFAOYSA-N
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Description

This compound (PubChem CID: 10743008; MOL000273) is a highly substituted cyclopenta[a]phenanthrene derivative with a steroid-like backbone. Its structure includes a 3-acetyloxy group, a 16-hydroxy substituent, and a pentamethyl configuration at positions 4, 4, 10, 13, and 12. The compound is part of a broader class of triterpenoids and steroidal derivatives, often studied for their pharmacological activities, including anti-inflammatory and anticancer effects .

Properties

IUPAC Name

2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,21,24-27,34H,9,11-18H2,1-8H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDNLMOBFKJOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several cyclopenta[a]phenanthrene derivatives, differing in substituent patterns, oxidation states, and side-chain configurations. Key analogues include:

Compound Key Structural Features Biological Activity References
MOL000273 (Target Compound) 3-acetyloxy, 16-hydroxy, pentamethyl, hept-5-enoic acid Under investigation; hypothesized to modulate steroid receptors or lipid-metabolizing enzymes
MOL000285 3-keto, 16-hydroxy, pentamethyl, hex-5-enoic acid Reported to inhibit NF-κB signaling in cancer cells
Ganoderic Acid DM 3,7-dioxo, pentamethyl, hept-2-enoic acid Arrests breast cancer cells (MCF-7) in G1 phase via cyclin D1/CDK2 suppression
FA-14 (Fusidic Acid Derivative) Chloromethyl benzoyl, diacetoxy, pentamethyl Antibacterial activity via ribosomal protein synthesis inhibition
Compound 4 (Triterpenoid) 3-acetoxy, 7-oxo, pentamethyl, pentanoate Structural precursor for anti-inflammatory triterpenoids

Key Differences

Oxidation States: MOL000273 and Ganoderic Acid DM differ in oxidation at C3 (acetyloxy vs. keto group), impacting solubility and target binding .

Side Chains: The hept-5-enoic acid chain in MOL000273 versus hex-5-enoic acid in MOL000285 alters hydrophobicity and membrane permeability .

Biological Targets: Ganoderic acids target NF-κB and STAT3 pathways, while fusidic acid derivatives (e.g., FA-14) bind bacterial ribosomes .

Pharmacological Insights

  • Anticancer Potential: Ganoderic acid analogues (e.g., DM, Me) downregulate cyclin D1 and Bcl-2, suggesting MOL000273 may share similar mechanisms but with distinct pharmacokinetics due to its acetyloxy group .
  • Anti-Inflammatory Activity : Compound 4’s acetoxy group enhances stability compared to MOL000273’s acetyloxy-hydroxy combination, which may influence metabolic clearance .
  • Toxicity : Safety data for related cyclopenta[a]phenanthrenes (e.g., CAS 7759-35-5) indicate moderate skin/eye irritation risks, suggesting MOL000273 may require similar handling precautions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid
Reactant of Route 2
2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid

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